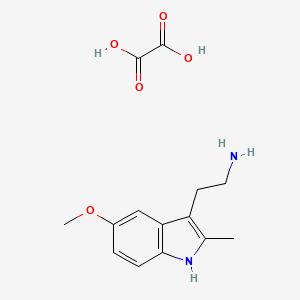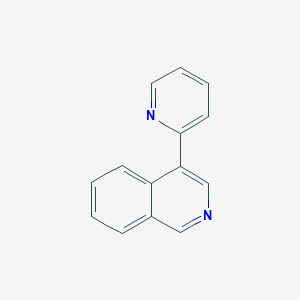
4-Pyridin-2-yl-isoquinoline
説明
4-Pyridin-2-yl-isoquinoline is a compound with the molecular formula C14H10N2 . It belongs to the class of organic compounds known as quinolines and derivatives . These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring to form benzo [b]azabenzene .
Synthesis Analysis
A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings and containing various primary, secondary, and even tertiary alkyl substituents at the oxygen atom .Molecular Structure Analysis
The molecular structure of 4-Pyridin-2-yl-isoquinoline consists of a benzene ring fused with a pyridine moiety, forming benzo [b]azabenzene . Further structural analysis can be found in the references .Chemical Reactions Analysis
The synthesis of 4-Pyridin-2-yl-isoquinoline involves a catalyst-free synthesis utilizing N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Pyridin-2-yl-isoquinoline can be found in the references .科学的研究の応用
Organic Synthesis: Catalyst-Free Carbamate Formation
4-Pyridin-2-yl-isoquinoline: plays a significant role in the catalyst-free synthesis of N-hetaryl carbamates . This environmentally friendly technique allows for the high-yielding synthesis of carbamates featuring various substituents, which are valuable intermediates in organic synthesis .
Electroluminescence: OLED Materials
This compound is utilized in the development of iridium complexes for organic light-emitting diodes (OLEDs). These complexes exhibit high quantum yields and are promising materials for efficient orange-red electroluminescence, which is crucial for display and lighting technologies .
Medicinal Chemistry: Drug Design
In medicinal chemistry, 4-Pyridin-2-yl-isoquinoline derivatives are explored for their potential as hydrogen bond donors and acceptors. They are instrumental in fragment-based drug design, offering a platform for developing new therapeutic agents with diverse biological activities .
Biological Activity: Antitumor and Antimicrobial Properties
The structural features of 4-Pyridin-2-yl-isoquinoline allow for the exploration of its biological activities. Studies have indicated its potential in exhibiting antitumor and antimicrobial properties, which could lead to the development of novel treatments .
Photochromic Materials: Light-Responsive Compounds
The reactivity of 4-Pyridin-2-yl-isoquinoline makes it a candidate for the synthesis of photochromic materials. These materials change color in response to light, which has applications in smart windows, sunglasses, and information storage .
Polymer Additives: Enhancing Material Properties
Derivatives of 4-Pyridin-2-yl-isoquinoline are being investigated as polymer additives. These additives can improve the properties of polymers, such as thermal stability, mechanical strength, and resistance to degradation .
Herbicides: Agricultural Chemicals
The compound’s versatility extends to the field of agriculture, where it is a key ingredient in the synthesis of herbicides. These herbicides help control weeds and contribute to increased crop yield .
Kinase Hinge-Binding Motifs: Targeted Therapies
Lastly, 4-Pyridin-2-yl-isoquinoline is significant in the development of kinase hinge-binding motifs. These motifs are essential in targeted therapies for diseases like cancer, where they can inhibit specific kinases involved in disease progression .
作用機序
Target of Action
Similar compounds such as isoquinoline derivatives have been found to interact with various biological targets .
Mode of Action
It’s worth noting that isoquinoline derivatives have been found to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
It’s known that isoquinoline derivatives can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling , which could potentially influence multiple biochemical pathways.
Pharmacokinetics
Similar compounds such as isoquinoline derivatives have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds such as isoquinoline derivatives have been found to exhibit a wide range of biological activities .
Action Environment
It’s known that the suzuki–miyaura cross-coupling, a reaction that isoquinoline derivatives can participate in, is environmentally benign .
将来の方向性
特性
IUPAC Name |
4-pyridin-2-ylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-6-12-11(5-1)9-15-10-13(12)14-7-3-4-8-16-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZHUJNATIRHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-2-yl-isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






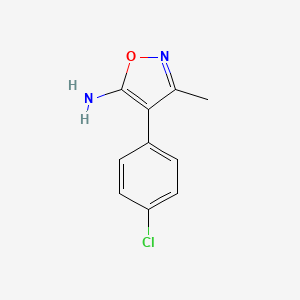
![Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1367711.png)


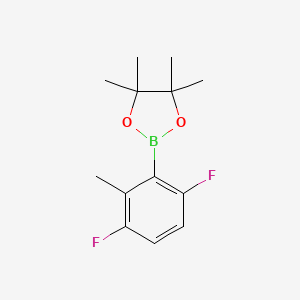

![2-chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1367724.png)
![4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde](/img/structure/B1367728.png)
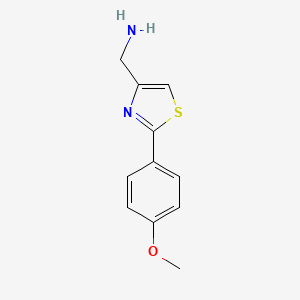
![N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine](/img/structure/B1367733.png)
